5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound characterized by its unique structure, which includes a chloro-substituted benzene ring fused to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the chloro and hydroxyethyl groups .
A common synthetic route involves the following steps:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride under reflux conditions to form the isoindoline-1,3-dione core.
Hydroxyethylation: The hydroxyethyl group is introduced via nucleophilic substitution using ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the isoindole dione core can be reduced to form corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acid derivatives from oxidation.
- Alcohol derivatives from reduction.
- Various substituted isoindole dione derivatives from nucleophilic substitution .
Scientific Research Applications
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the chloro and hydroxyethyl groups.
Phthalimide: Another related compound used in organic synthesis and pharmaceuticals.
Benzoquinone Derivatives: Compounds with similar aromatic and carbonyl functionalities.
Uniqueness
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
89479-36-7 |
---|---|
Molecular Formula |
C14H10ClNO3 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
5-chloro-2-(2-hydroxyethyl)benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-11-3-1-2-8-12(11)14(19)10-7-16(4-5-17)6-9(10)13(8)18/h1-3,6-7,17H,4-5H2 |
InChI Key |
FUPWDUSCPKPPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=CN(C=C3C2=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.